1-Amino-3-[2-(cyclohexylamino)ethoxy]propan-2-ol
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Overview
Description
1-Amino-3-[2-(cyclohexylamino)ethoxy]propan-2-ol is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a cyclohexylamino group, and an ethoxy group attached to a propanol backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-[2-(cyclohexylamino)ethoxy]propan-2-ol typically involves the reaction of 3-chloro-1-propanol with cyclohexylamine, followed by the introduction of an ethoxy group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-[2-(cyclohexylamino)ethoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-Amino-3-[2-(cyclohexylamino)ethoxy]propan-2-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Amino-3-[2-(cyclohexylamino)ethoxy]propan-2-ol exerts its effects involves interactions with various molecular targets. The amino and cyclohexylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The ethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
1-Amino-3-ethoxy-propan-2-ol: This compound lacks the cyclohexylamino group, making it less versatile in forming interactions with biological targets.
3-Aminopropan-1-ol: This compound lacks both the ethoxy and cyclohexylamino groups, limiting its applications in comparison to 1-Amino-3-[2-(cyclohexylamino)ethoxy]propan-2-ol.
Uniqueness: this compound stands out due to its combination of functional groups, which provide a balance of reactivity, solubility, and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
1-amino-3-[2-(cyclohexylamino)ethoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c12-8-11(14)9-15-7-6-13-10-4-2-1-3-5-10/h10-11,13-14H,1-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMOSDSLZRILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCOCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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